molecular formula C17H13FN2O3 B6323346 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020240-52-1

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6323346
CAS No.: 1020240-52-1
M. Wt: 312.29 g/mol
InChI Key: OPIXNPDEWUFYDN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 5, a 4-fluorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 3.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIXNPDEWUFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions are often carried out using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as aldehydes, alcohols, and additional aromatic substitutions.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The methyl group at the 4-methylphenyl position introduces steric effects, which may limit interactions with hydrophobic enzyme pockets compared to the methoxy group in the target compound. Biological Activity: Exhibits anticancer activity, though less pronounced than analogs with electron-withdrawing groups like fluorine .
  • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ():

    • Substitution of the 4-methoxyphenyl group (target) with 4-chlorophenyl increases electronegativity and alters π-π stacking interactions.
    • Biological Activity : Shows antimicrobial and anti-inflammatory properties, suggesting that halogenated substituents at position 3 enhance bioactivity .

Functional Group Variations

  • 1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid ():

    • The methoxy group at the meta position (vs. para in the target compound) reduces steric hindrance but weakens electronic contributions to resonance stabilization.
    • Biological Activity : Lower receptor-binding affinity compared to para-substituted analogs .
  • 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ():

    • Replacement of the 4-methoxyphenyl group with a 4-methoxybenzyl group introduces flexibility but reduces aromatic conjugation.
    • Uniqueness : The benzyl group enhances membrane permeability but may decrease target specificity .

Structure-Activity Relationship (SAR) Trends

Impact of Halogen Substituents

  • Fluorine (Target Compound) : Enhances metabolic stability and bioavailability due to its small atomic radius and strong C-F bond.
  • Chlorine () : Increases electronegativity and binding affinity but may elevate toxicity risks.

Methoxy Group Contributions

  • Para-Methoxy (Target Compound) : Optimizes electronic effects for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) compared to meta-methoxy analogs .

Comparative Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Name Substituents (Position 1/3) Key Biological Activity Reference
Target Compound 4-Fluorophenyl/4-Methoxyphenyl Under investigation
1-(4-Chlorophenyl)-3-(4-methylphenyl) 4-Chlorophenyl/4-Methylphenyl Anticancer
3-(4-Chlorophenyl)-1-(4-fluorophenyl) 4-Fluorophenyl/4-Chlorophenyl Antimicrobial, Anti-inflammatory
1-(3-Methoxyphenyl)-5-phenyl 3-Methoxyphenyl/5-Phenyl Moderate receptor affinity

Table 2: Physicochemical Properties

Compound Name LogP* Molecular Weight (g/mol) Electronegativity (Group 3)
Target Compound ~3.1 326.3 Moderate (OCH3)
1-(4-Chlorophenyl)-3-(4-methylphenyl) 3.5 310.7 Low (CH3)
3-(4-Chlorophenyl)-1-(4-fluorophenyl) 3.3 306.7 High (Cl)

*Estimated using fragment-based methods.

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of a larger class of pyrazole-based molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Structure and Properties

The molecular formula of this compound is C17H15FN2O2C_{17}H_{15}FN_2O_2 with a molecular weight of approximately 298.31 g/mol. The structure features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer).

CompoundCell LineIC50_{50} (µM)
This compoundMCF-73.79
Similar Pyrazole DerivativeA54926
Similar Pyrazole DerivativeNCI-H46042.30

The GI50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's promising efficacy in targeting cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain processes. The inhibition of COX enzymes can lead to reduced inflammatory responses in various models.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various pathways.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical settings:

  • Study on MCF-7 Cell Line : A derivative exhibited an IC50_{50} value of 0.01 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed significant tumor reduction and improved survival rates, supporting their potential as therapeutic agents .

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